molecular formula C8H17NO B8642082 (2-Methoxyethyl)[(2-methylcyclopropyl)methyl]amine

(2-Methoxyethyl)[(2-methylcyclopropyl)methyl]amine

Cat. No. B8642082
M. Wt: 143.23 g/mol
InChI Key: FESYDSRFFJGJIW-UHFFFAOYSA-N
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Patent
US08394837B2

Procedure details

Prepared from 2-(2-methoxyethoxy)ethanamine and trans-2-methylcyclopropanecarboxylic acid using steps A and B in the procedure described for the synthesis of Intermediate 3.6.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 3.6.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[CH2:4][O:5][CH2:6][CH2:7][NH2:8].[CH3:9][C@@H:10]1[CH2:12][C@H:11]1[C:13](O)=O>>[CH3:4][O:5][CH2:6][CH2:7][NH:8][CH2:9][CH:10]1[CH2:12][CH:11]1[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@H](C1)C(=O)O
Step Two
Name
Intermediate 3.6.1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.